4-[2'-(7''-Deazaguanine)ethyl]benzoic Acid N-Hydroxysuccinimide Ester 4-[2'-(7''-Deazaguanine)ethyl]benzoic Acid N-Hydroxysuccinimide Ester Intermediate in the preparation of Pemetrexed.

Brand Name: Vulcanchem
CAS No.: 204257-65-8
VCID: VC0030706
InChI: InChI=1S/C19H17N5O5/c20-19-22-16-15(17(27)23-19)12(9-21-16)6-3-10-1-4-11(5-2-10)18(28)29-24-13(25)7-8-14(24)26/h1-2,4-5,9H,3,6-8H2,(H4,20,21,22,23,27)
SMILES: C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)CCC3=CNC4=C3C(=O)NC(=N4)N
Molecular Formula: C19H17N5O5
Molecular Weight: 395.375

4-[2'-(7''-Deazaguanine)ethyl]benzoic Acid N-Hydroxysuccinimide Ester

CAS No.: 204257-65-8

Cat. No.: VC0030706

Molecular Formula: C19H17N5O5

Molecular Weight: 395.375

* For research use only. Not for human or veterinary use.

4-[2'-(7''-Deazaguanine)ethyl]benzoic Acid N-Hydroxysuccinimide Ester - 204257-65-8

Specification

CAS No. 204257-65-8
Molecular Formula C19H17N5O5
Molecular Weight 395.375
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate
Standard InChI InChI=1S/C19H17N5O5/c20-19-22-16-15(17(27)23-19)12(9-21-16)6-3-10-1-4-11(5-2-10)18(28)29-24-13(25)7-8-14(24)26/h1-2,4-5,9H,3,6-8H2,(H4,20,21,22,23,27)
Standard InChI Key POQOVMMTVGBBJQ-UHFFFAOYSA-N
SMILES C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)CCC3=CNC4=C3C(=O)NC(=N4)N

Introduction

Chemical Structure and Identity

4-[2'-(7''-Deazaguanine)ethyl]benzoic Acid N-Hydroxysuccinimide Ester (CAS: 204257-65-8) belongs to the class of N-hydroxysuccinimide (NHS) esters, which are widely utilized in bioconjugation chemistry. The compound consists of a deazaguanine group linked via an ethyl bridge to a benzoic acid group that has been activated as an NHS ester. This activation makes the carboxylic acid highly reactive toward nucleophiles, particularly primary amines, facilitating its use in various coupling reactions in pharmaceutical synthesis.

The compound exists as a white to off-white solid with a molecular formula of C19H17N5O5 and a molecular weight of 395.37 g/mol . Its structure incorporates several functional groups that contribute to its reactivity and applications in pharmaceutical chemistry, particularly as an intermediate in the synthesis of important medications.

SupplierProduct CodePackage SizeApproximate Price (if available)
LGC StandardsMM1301.19-002525 mgNot specified
LGC StandardsTRC-D201350Not specifiedNot specified
VulcanChemVC0030706Not specifiedNot specified
CymitQuimica3D-FD208375-100 mg€147-600
CymitQuimicaTR-D2013505-25 mg€212-718
CymitQuimica86-MM1301.19-002525 mg€489
ClinivexRCLST053102Not specifiedNot specified

As indicated in the search results , this compound may be subject to regulatory restrictions, requiring additional documentation such as permits or BSL certification. Some suppliers note that it may be produced only when ordered ("Made to order"), which could affect availability and delivery timelines.

The availability from multiple suppliers with various package sizes suggests ongoing demand for this compound in research and pharmaceutical manufacturing, underscoring its continued relevance in these fields.

Related Compounds and Context

The NHS ester functional group is found in various bioconjugation reagents beyond 4-[2'-(7''-Deazaguanine)ethyl]benzoic Acid N-Hydroxysuccinimide Ester. Related compounds include:

  • 3-Maleimidobenzoic acid N-hydroxysuccinimide ester (MBS), which has been used as a protein cross-linker and for the stabilization of actin filaments in plant tissue samples .

  • 4-[3-(Trifluoromethyl)diazirin-3-yl]benzoic Acid N-Hydroxysuccinimide Ester, which functions as a photoaffinity label and crosslinking reagent .

  • 4-Benzoylbenzoic Acid Succinimidyl Ester, another activated ester used in bioconjugation applications .

These related compounds share the NHS ester functionality but differ in their other structural components, leading to varied applications in biochemical research and pharmaceutical development. The diversity of NHS ester compounds reflects the versatility of this functional group in forming amide bonds under mild conditions.

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